molecular formula C13H18N4O2 B2712156 3-oxo-N-propyl-4-(pyridin-3-yl)piperazine-1-carboxamide CAS No. 2320821-64-3

3-oxo-N-propyl-4-(pyridin-3-yl)piperazine-1-carboxamide

Cat. No.: B2712156
CAS No.: 2320821-64-3
M. Wt: 262.313
InChI Key: FNXMKCCZUUBMAG-UHFFFAOYSA-N
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Description

3-oxo-N-propyl-4-(pyridin-3-yl)piperazine-1-carboxamide is a synthetic compound with a complex structure that includes a piperazine ring, a pyridine ring, and a carboxamide group

Preparation Methods

The synthesis of 3-oxo-N-propyl-4-(pyridin-3-yl)piperazine-1-carboxamide typically involves multiple steps, starting with the preparation of the piperazine and pyridine intermediates. Common synthetic routes include:

    Cyclization Reactions: These reactions are used to form the piperazine ring from appropriate precursors.

    Nucleophilic Substitution:

    Amidation: The final step involves the formation of the carboxamide group through a reaction with an appropriate amine and carboxylic acid derivative.

Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions to ensure consistency and scalability .

Chemical Reactions Analysis

3-oxo-N-propyl-4-(pyridin-3-yl)piperazine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, allowing for the introduction of different substituents on the pyridine or piperazine rings. Reagents such as halides and organometallic compounds are often used.

The major products formed from these reactions depend on the specific conditions and reagents used, but they typically involve modifications to the functional groups on the piperazine and pyridine rings .

Scientific Research Applications

3-oxo-N-propyl-4-(pyridin-3-yl)piperazine-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-oxo-N-propyl-4-(pyridin-3-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor signaling pathways by acting as an agonist or antagonist .

Comparison with Similar Compounds

3-oxo-N-propyl-4-(pyridin-3-yl)piperazine-1-carboxamide can be compared to other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in research and industry.

Properties

IUPAC Name

3-oxo-N-propyl-4-pyridin-3-ylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O2/c1-2-5-15-13(19)16-7-8-17(12(18)10-16)11-4-3-6-14-9-11/h3-4,6,9H,2,5,7-8,10H2,1H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNXMKCCZUUBMAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)N1CCN(C(=O)C1)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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